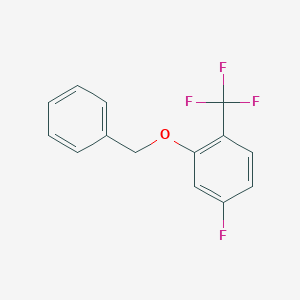

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene

Description

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a benzyloxy group (-OBn) at position 2, a fluorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 1. This compound is of significant interest in pharmaceutical and materials chemistry due to the electronic effects imparted by its substituents:

- Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) that enhances stability and influences reaction pathways.

- Benzyloxy (-OBn): Provides steric bulk and modulates solubility.

- Fluorine: Enhances metabolic stability and lipophilicity, critical in drug design .

The compound’s structural complexity makes it a valuable intermediate in synthesizing bioactive molecules, particularly those targeting central nervous system disorders or inflammation .

Properties

IUPAC Name |

4-fluoro-2-phenylmethoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDIHZTZWQTRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The fluoro and trifluoromethyl groups can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are frequently employed.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of partially or fully reduced fluorinated compounds.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Bromine vs. Fluorine at Position 4

- 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene (CAS 1314987-55-7, C₁₄H₁₀BrF₃O):

- Bromine’s larger atomic radius and polarizability make it a superior leaving group compared to fluorine. This enhances reactivity in nucleophilic aromatic substitution (SNAr) or coupling reactions.

- Example: Brominated derivatives are preferred in Suzuki-Miyaura cross-couplings for biaryl synthesis, whereas fluorinated analogues are less reactive .

- Yield Comparison : Brominated ethers (e.g., 4k in ) show higher yields (53%) in O-alkylation compared to trifluoromethylated substrates, which fail to react under similar conditions .

Chloromethyl vs. Benzyloxy Substituents

- In contrast, the benzyloxy group in the target compound is less reactive but offers better stability under acidic conditions .

Electronic and Steric Influences

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 158579-80-7, C₇H₃BrClF₃O): The -OCF₃ group is more electron-withdrawing than -CF₃ due to oxygen’s electronegativity, further deactivating the aromatic ring. This reduces electrophilic substitution rates but improves resistance to oxidation, as seen in voltammetric studies where -CF₃ derivatives exhibit distinct anodic peaks at +1.05 V (pH 3) .

Steric Effects in Biphenyl Derivatives

- 4-Benzyloxy-2'-(trifluoromethyl)biphenyl (CAS 1314988-09-4, C₁₉H₁₅F₃O): The biphenyl framework introduces steric hindrance, reducing reactivity in planar transition states (e.g., Diels-Alder reactions). Compared to the monosubstituted target compound, biphenyl derivatives are more lipophilic, impacting bioavailability .

Cross-Etherification Limitations

Comparative Data Tables

Table 1: Substituent Effects on Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Reactivity Feature |

|---|---|---|---|---|

| Target Compound | Not provided | C₁₄H₁₀F₄O | 282.23 | Moderate reactivity in SNAr |

| 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene | 1314987-55-7 | C₁₄H₁₀BrF₃O | 337.13 | High reactivity in cross-coupling |

| 5-Fluoro-2-(trifluoromethyl)benzyl bromide | 2737578 | C₈H₅BrF₄ | 257.03 | Hazardous; reactive in SN2 |

Table 2: Electrochemical Behavior (Voltammetry)

| Compound | Oxidation Peak (V, pH 3) | pH Dependency | Reference |

|---|---|---|---|

| 1-(Benzyloxy)-4-(trifluoromethyl)benzene | +1.05 | Yes | |

| Target Compound (Fluorine at position 4) | Not reported | Likely similar | N/A |

Biological Activity

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms and a benzyloxy group contributes to its unique chemical properties, making it a candidate for various applications, including antimicrobial and anticancer research.

- Molecular Formula : C14H10F4O2

- Average Mass : 286.226 g/mol

- Structure : The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting that the fluorinated structure may interfere with bacterial cell membranes or metabolic pathways, leading to cell death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that the compound could induce significant cytotoxic effects on cancer cell lines, including breast and lung cancer cells .

The mechanism of action for 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene appears to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that control cell growth and apoptosis.

Case Studies

- Antimicrobial Study : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .

- Anticancer Assessment : A study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines reported an IC50 value of 15 µM for MCF-7 cells, indicating effective cytotoxicity. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to untreated controls .

Comparative Analysis

The biological activity of 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene | Yes | Yes | 15 |

| 2-Fluoro-4-nitroaniline | Moderate | No | N/A |

| 4-Fluorophenol | Low | Moderate | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.